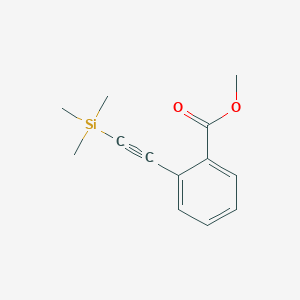

Methyl 2-((trimethylsilyl)ethynyl)benzoate

Description

Contextualization within Alkynylarene Chemistry

Alkynylarenes are a class of organic compounds that contain at least one carbon-carbon triple bond directly attached to an aromatic ring. wikipedia.org These structures are of significant interest in organic chemistry due to their presence in many pharmaceuticals, natural products, and advanced materials. ccspublishing.org.cn The ethynyl (B1212043) group, with its linear geometry and high electron density, provides a reactive site for various chemical reactions, making alkynylarenes valuable precursors for constructing more complex molecular architectures. researchgate.net Methyl 2-((trimethylsilyl)ethynyl)benzoate is a specific type of alkynylarene that features a methyl benzoate (B1203000) group and a trimethylsilyl-protected alkyne. This particular arrangement of functional groups makes it a highly useful intermediate in organic synthesis.

Strategic Importance of the Trimethylsilyl (B98337) (TMS) Protecting Group in Alkyne Functionalization

Terminal alkynes, those with a hydrogen atom attached to the triple bond, are acidic and can undergo unwanted side reactions under certain conditions. wikipedia.org The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes, effectively blocking this reactive C-H bond. ccspublishing.org.cngelest.comresearchgate.net This protection strategy is crucial for several reasons:

Stability: The TMS group is stable under a variety of reaction conditions, allowing chemists to perform modifications on other parts of the molecule without affecting the alkyne. ccspublishing.org.cn

Selective Deprotection: The TMS group can be easily and selectively removed under mild conditions, such as treatment with fluoride (B91410) ions (e.g., tetra-n-butylammonium fluoride, TBAF) or basic conditions (e.g., potassium carbonate in methanol), to regenerate the terminal alkyne for further reactions. gelest.com

Directing Group: The bulky TMS group can influence the stereochemistry of reactions at neighboring positions, providing a degree of control over the three-dimensional structure of the product. nih.gov

Enhanced Solubility: The presence of the silyl (B83357) group can increase the solubility of the compound in organic solvents.

The ability to protect and then deprotect the alkyne at will is a powerful tool in multi-step organic synthesis, enabling the construction of complex target molecules with high precision.

Overview of Synthetic Utility in Constructing Molecular Complexity

This compound is a valuable precursor for the synthesis of a wide array of complex organic molecules. Its utility stems from the reactivity of both the protected alkyne and the methyl benzoate functionalities.

Some key applications include:

Cross-Coupling Reactions: After deprotection of the TMS group, the resulting terminal alkyne can participate in various cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, to form new carbon-carbon bonds. ccspublishing.org.cn These reactions are fundamental in the synthesis of conjugated systems, which are important in materials science and medicinal chemistry.

Cyclization Reactions: The ortho relationship between the alkyne and the ester group allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds.

Alkynylation Reactions: The TMS-protected alkyne can be used in alkynylation reactions, where the alkynyl group is transferred to another molecule, often a carbonyl compound, to form propargylic alcohols. wikipedia.org

Synthesis of Polycyclic Aromatic Hydrocarbons: Through a series of reactions, this building block can be used to construct larger, more complex aromatic systems.

The strategic placement of the reactive sites in this compound makes it an efficient and versatile starting material for the synthesis of a diverse range of organic compounds with potential applications in various fields of chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 107793-07-7 chemicalbook.comguidechem.com |

| Molecular Formula | C13H16O2Si chemicalbook.comguidechem.com |

| Molecular Weight | 232.35 g/mol chemicalbook.comguidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2Si/c1-15-13(14)12-8-6-5-7-11(12)9-10-16(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKMOADDOGZYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453499 | |

| Record name | methyl 2-((trimethylsilyl)ethynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107793-07-7 | |

| Record name | methyl 2-((trimethylsilyl)ethynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Trimethylsilyl Ethynyl Benzoate

Palladium-Catalyzed Sonogashira Cross-Coupling Strategies

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The synthesis of methyl 2-((trimethylsilyl)ethynyl)benzoate typically involves the coupling of an aryl halide, such as methyl 2-iodobenzoate (B1229623), with (trimethylsilyl)acetylene. organic-chemistry.orgnih.gov

Optimization of Catalytic Systems: Ligand and Metal Precursor Effects

The choice of palladium catalyst and ligands is crucial for the efficiency of the Sonogashira coupling. Commonly used palladium precursors include PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(OAc)₂. libretexts.orgresearchgate.net While both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, the latter is often favored due to its higher solubility and stability. libretexts.org However, these catalysts may require relatively high loadings (up to 5 mol%) to achieve good yields. libretexts.org The development of more efficient catalytic systems is an ongoing area of research.

The nature of the phosphine (B1218219) ligand also significantly impacts the reaction outcome. Bulky and electron-rich ligands can enhance the efficiency of the coupling. libretexts.org For instance, N-heterocyclic carbenes (NHCs) have emerged as effective alternatives to traditional phosphine ligands due to their strong σ-donating properties. wikipedia.orglibretexts.org In some cases, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky phosphine ligand such as P(t-Bu)₃ can effectively catalyze the cross-coupling reaction. libretexts.org

The copper(I) co-catalyst, typically CuI, plays a vital role by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.orgyoutube.com While essential for the classic Sonogashira reaction, copper-free protocols have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. nih.govlibretexts.org

Table 1: Common Catalytic Systems for Sonogashira Coupling

| Palladium Precursor | Co-catalyst | Ligand(s) | Key Characteristics |

| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine (PPh₃) | Good solubility and stability. libretexts.org |

| Pd(PPh₃)₄ | CuI | Triphenylphosphine (PPh₃) | Common and effective catalyst. libretexts.org |

| Pd(OAc)₂ | CuI | Various phosphines (e.g., P(t-Bu)₃) | Versatile precursor, often used with bulky ligands. libretexts.org |

| [Pd(IPr)(3-CF₃-An)Cl₂] | None (Copper-free) | N-Heterocyclic Carbene (IPr) | Effective for challenging substrates like aryl ammonium (B1175870) salts. organic-chemistry.org |

| Pd/C | CuI | None (Heterogeneous) | Heterogeneous catalyst, can be recycled. researchgate.net |

Solvent and Base Effects on Reaction Efficiency and Selectivity

The choice of solvent and base significantly influences the rate and selectivity of the Sonogashira coupling. A variety of solvents have been employed, including polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), as well as nonpolar solvents like toluene. nih.govlucp.net The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species. lucp.net For instance, polar aprotic solvents have been shown to provide better conversions in some copper-free Sonogashira reactions. nih.gov

The base is essential for the deprotonation of the terminal alkyne to form the reactive acetylide species. youtube.com Organic amine bases such as triethylamine (B128534) (Et₃N) are commonly used and can also serve as the solvent. youtube.com Other bases like piperidine (B6355638) and cesium carbonate have also been employed. libretexts.orgorganic-chemistry.org The basicity of the amine is a critical factor; if it is not sufficiently basic, the formation of a π-alkyne-copper complex is necessary to increase the acidity of the alkyne for deprotonation to occur. libretexts.org In copper-free systems, the choice of base becomes even more critical, as the amine alone must be strong enough to deprotonate the alkyne. libretexts.org

Table 2: Influence of Solvents and Bases on Sonogashira Coupling

| Solvent | Base | Typical Observations |

| Tetrahydrofuran (THF) | Triethylamine (Et₃N) | A common and effective combination for many Sonogashira reactions. beilstein-journals.org |

| Dimethylformamide (DMF) | Triethylamine (Et₃N) | Polar aprotic solvent, can enhance reaction rates. lucp.net |

| Dimethyl sulfoxide (DMSO) | Triethylamine (Et₃N) | Highly polar aprotic solvent, can be beneficial for less reactive substrates. nih.gov |

| Toluene | Triethylamine (Et₃N) | Nonpolar solvent, can be advantageous in certain systems to minimize side reactions. lucp.net |

| Water | Various amines | "Green" solvent, can be used with specific catalyst systems. rsc.org |

Scope and Limitations of Aryl Halide Precursors

The reactivity of the aryl halide precursor in the Sonogashira coupling follows the general trend: I > Br > Cl > OTf. libretexts.org For the synthesis of this compound, methyl 2-iodobenzoate is a highly effective precursor due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) center. libretexts.org

Limitations can arise from steric hindrance around the halide, which can slow down the oxidative addition step. Electron-withdrawing groups on the aromatic ring generally facilitate the reaction, while electron-donating groups can have the opposite effect. researchgate.net

Stereochemical Considerations in Alkyne Formation

A significant advantage of the Sonogashira coupling is that the formation of the C(sp²)-C(sp) bond does not create a new stereocenter. libretexts.org The geometry of the alkyne is linear, and the stereochemistry of any pre-existing chiral centers in the aryl halide or the alkyne is typically retained throughout the reaction process. libretexts.org This makes the Sonogashira reaction a reliable method for the synthesis of complex molecules with defined stereochemistry. wikipedia.org

Alternative and Complementary Synthetic Routes

While the Sonogashira coupling is the most prevalent method, alternative strategies can be employed for the synthesis of this compound. One such approach involves the use of aryl triflates derived from the corresponding phenol (B47542). Aryl triflates can undergo Sonogashira-type coupling reactions under similar palladium-catalyzed conditions. organic-chemistry.orggelest.com

Another strategy involves starting from a benzoic acid derivative. For instance, 4-iodobenzoic acid has been coupled with trimethylsilylacetylene (B32187), followed by esterification to yield the desired product. core.ac.uk It is also conceivable to perform a direct carboxylation of a pre-formed aryl-alkyne species, although this is a less common approach. Furthermore, the synthesis can proceed via other benzoic acid derivatives, such as the corresponding acid chloride, which can then be esterified after the alkyne moiety is introduced. core.ac.uk

Scale-Up Considerations and Process Chemistry Aspects

Transitioning the synthesis of this compound from a laboratory scale to an industrial process presents several challenges. sci-hub.se Key considerations include the cost and availability of the palladium catalyst and ligands, the need for stringent anaerobic conditions to prevent catalyst deactivation, and the removal of residual palladium and copper from the final product to meet regulatory standards. sci-hub.seresearchgate.net

Process optimization often focuses on reducing catalyst loading, identifying more robust and air-stable catalysts, and developing efficient work-up and purification procedures. sci-hub.se The use of heterogeneous catalysts, such as palladium on charcoal (Pd/C) or other supports, can simplify catalyst removal and recycling, although they may exhibit lower activity compared to their homogeneous counterparts. researchgate.net Design of Experiments (DoE) is a valuable tool for systematically optimizing reaction parameters such as temperature, reaction time, and reactant stoichiometry to ensure a robust and reproducible manufacturing process. sci-hub.se The choice of solvent also becomes critical on a large scale, with factors such as toxicity, environmental impact, and ease of recovery playing a significant role. hes-so.ch

Chemical Transformations and Reactivity Profiles of Methyl 2 Trimethylsilyl Ethynyl Benzoate

Desilylation Reactions: Access to Terminal Alkynes

The trimethylsilyl (B98337) (TMS) group on Methyl 2-((trimethylsilyl)ethynyl)benzoate serves as a crucial protecting group for the terminal alkyne. Its removal, or desilylation, is a key step to unmask the reactive terminal alkyne, methyl 2-ethynylbenzoate, enabling a wide range of subsequent chemical transformations.

A common and effective method for the desilylation of TMS-protected alkynes is the use of potassium carbonate (K2CO3) in methanol (B129727) (MeOH). uliege.benih.gov This mild base-mediated process is favored for its gentle conditions, which are compatible with many functional groups. nih.gov

The mechanism involves the methoxide (B1231860) ion (MeO-), generated in situ from the reaction of potassium carbonate with methanol. The methoxide ion acts as a nucleophile, attacking the silicon atom of the trimethylsilyl group. This nucleophilic attack forms a pentacoordinate silicon intermediate. Subsequently, the carbon-silicon bond is cleaved, yielding the terminal alkyne and trimethylmethoxysilane. The reaction is driven by the formation of the stable silicon-oxygen bond.

In a study on the synthesis of phosphate-methylated DNA fragments, potassium carbonate in methanol was utilized as a deprotecting agent. nih.govtue.nlnih.gov It was demonstrated that this reagent combination could effectively cleave certain protecting groups while leaving others, such as methyl phosphotriesters, largely intact under controlled conditions. nih.govtue.nl For instance, when a dimer was treated with potassium carbonate in methanol, less than 3% cleavage was observed after 6 hours, highlighting the mildness of the conditions. tue.nl

Table 1: Conditions for Base-Mediated Desilylation

| Reagent System | Substrate Type | Key Features |

| Potassium Carbonate / Methanol | Trimethylsilyl Alkynes | Mild, effective, and compatible with many functional groups. uliege.benih.gov |

| Potassium Carbonate / Methanol | Phosphate-methylated DNA | Selective deprotection with minimal side reactions. nih.govtue.nl |

The selective removal of the trimethylsilyl (TMS) group from an alkyne in a molecule containing multiple functional groups is a critical challenge in organic synthesis. The ability to deprotect the alkyne without affecting other sensitive moieties, such as silyl (B83357) ethers or esters, is paramount for complex molecule synthesis.

Various methods have been developed to achieve this selectivity. For instance, catalytic amounts of silver salts like silver nitrate (B79036) (AgNO3) or silver triflate (AgOTf) in a mixture of methanol, water, and dichloromethane (B109758) have been shown to selectively deprotect trimethylsilyl acetylenes while leaving silyl ethers untouched. researchgate.net The choice of deprotection agent is crucial; for example, while fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for cleaving silyl groups, they can sometimes lack selectivity between different types of silyl groups or lead to side reactions. uliege.bewikipedia.org The development of methods that operate under neutral or very mild basic or acidic conditions is therefore highly valuable. The use of reagents such as 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate under solvent-free conditions with aluminum chloride has also been reported for the selective cleavage of TMS ethers, indicating the breadth of available methodologies for silyl group removal.

The desilylation of this compound to form methyl 2-ethynylbenzoate is a pivotal transformation that significantly alters the molecule's reactivity profile. The resulting terminal alkyne is a versatile intermediate that can participate in a variety of subsequent reactions.

The unmasked terminal C-H bond of the alkyne is acidic and can be deprotonated to form an acetylide, which is a potent nucleophile for carbon-carbon bond formation. More importantly, the terminal alkyne is now primed for reactions involving the activation of the alkyne π-system. A primary example of this enhanced reactivity is its participation in intramolecular cyclization reactions. The spatial proximity of the terminal alkyne and the ester group in methyl 2-ethynylbenzoate allows for cyclization to form heterocyclic structures, a transformation that is not possible with the TMS group in place. This unmasked reactivity is harnessed in both metal-catalyzed and acid-mediated cyclizations to synthesize complex molecular architectures. For instance, the deprotected acetylene (B1199291) can undergo copper-catalyzed "click" chemistry. northwestern.edu

Intramolecular Cyclization Chemistry

The strategic placement of the ester and the terminal alkyne in methyl 2-ethynylbenzoate facilitates intramolecular cyclization, providing an efficient route to synthesize isochromen-1-ones and related heterocyclic systems. These reactions can be promoted by either transition metal catalysts or strong acids.

Gold catalysts, particularly cationic gold(I) species, are exceptionally effective at activating alkyne functionalities towards nucleophilic attack due to their strong π-acidic nature. nih.govrsc.orgorganic-chemistry.org In the case of ortho-alkynylaryl esters like methyl 2-ethynylbenzoate, gold catalysis enables a 6-endo-dig intramolecular cyclization.

Specifically, the cyclization of this compound can be achieved in the presence of a catalytic system composed of sodium tetrachloroaurate(III) (NaAuCl4) and silver hexafluoroantimonate (AgSbF6), along with an acid like triflic acid (TfOH). lookchem.com In this process, the gold catalyst activates the alkyne, making it highly electrophilic. The carbonyl oxygen of the ester group then acts as an intramolecular nucleophile, attacking the activated alkyne. This leads to the formation of a six-membered ring, which, after subsequent steps, yields the isochromen-1-one product. Research has shown that this cyclization can proceed to give the isochromen-1-one in good yield (e.g., 69%). lookchem.com The choice of ligands on the gold catalyst can influence the reaction's efficiency and outcome. nih.gov

Table 2: Gold-Catalyzed Cyclization of this compound

| Catalyst System | Additive | Product | Yield | Reference |

| NaAuCl4 (10 mol%) / AgSbF6 (10 mol%) | TfOH (1.1 eq) | Isochromen-1-one | 69% | lookchem.com |

Strong Brønsted acids can also effectively promote the intramolecular cyclization of ortho-alkynylaryl esters. Acids like triflic acid (TfOH) or p-toluenesulfonic acid (p-TSA) can protonate the alkyne, generating a vinyl cation intermediate. lookchem.comrsc.org This highly electrophilic species is then susceptible to intramolecular attack by the ester's carbonyl oxygen.

Acid-Mediated Cyclization Pathways (e.g., Triflic Acid, p-TSA)

Intermolecular Cross-Coupling Reactions

Beyond intramolecular transformations, the silyl-protected alkyne of this compound is a key functional group for participating in various intermolecular cross-coupling reactions.

The trimethylsilyl group on the alkyne can be selectively removed to generate a terminal alkyne, which is a versatile partner in Sonogashira cross-coupling reactions. This palladium- and copper-catalyzed reaction allows for the coupling of the terminal alkyne with a wide range of aryl or vinyl halides. This methodology is particularly useful for the synthesis of asymmetrically substituted diarylethynes. The reaction generally proceeds with high efficiency and functional group tolerance, making it a powerful tool for the construction of complex molecular architectures.

| Alkyne Partner | Electrophilic Partner | Product | Catalyst System | Reference |

| Methyl 2-ethynylbenzoate | Aryl Halide | Methyl 2-(arylethynyl)benzoate | Pd/Cu | |

| Methyl 2-ethynylbenzoate | Vinyl Halide | Methyl 2-(vinylethynyl)benzoate | Pd/Cu |

The alkyne functionality in this compound can also undergo a formal thioboration reaction. This transformation involves the addition of a boron-sulfur reagent across the carbon-carbon triple bond. This reaction can be catalyzed by transition metals and results in the formation of a vinylboronate ester with a thioether substituent. The regio- and stereoselectivity of the addition can often be controlled by the choice of catalyst and ligands. The resulting products are valuable synthetic intermediates, as the vinylboronate ester can participate in further cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the introduction of a wide variety of substituents.

Palladium-Catalyzed Functionalizations at the Alkyne Terminus

The terminal alkyne, after desilylation, is a key reactive site for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

Trifluoroethylation of Terminal Alkynes:

The introduction of a trifluoroethyl group (-CH₂CF₃) into organic molecules is of significant interest in medicinal chemistry. While direct palladium-catalyzed trifluoroethylation of terminal alkynes remains a developing area, related methodologies provide insight into potential synthetic routes. A common strategy involves the use of trifluoroethylating agents in the presence of a palladium catalyst. For instance, the trifluoroethylation of various terminal alkynes has been achieved using 2,2,2-trifluoro-1-iodoethane (CF₃CH₂I) as the trifluoroethyl source. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and require a base. The reaction is generally tolerant of various functional groups, including esters, which suggests that this compound, after desilylation, could be a viable substrate.

A study on the palladium-catalyzed trifluoroethylation of aryl and alkenyl boronic esters with CF₃CH₂I also highlights the utility of palladium in forming C(sp²)-CH₂CF₃ bonds, a process that could potentially be adapted for C(sp)-CH₂CF₃ bond formation. nih.gov

Cross-Coupling with Sodium Sulfinates:

Palladium-catalyzed cross-coupling reactions of terminal alkynes with sodium sulfinates would offer a direct route to alkynyl sulfones. However, this specific transformation is not widely documented in the literature for terminal alkynes. More commonly, palladium-catalyzed desulfinative coupling reactions occur between sodium sulfinates and aryl or benzyl (B1604629) halides. nih.gov In these reactions, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the coupling with extrusion of sulfur dioxide.

While direct coupling with the alkyne of this compound is not established, a related transformation involving benzofuran-2-ylmethyl acetates and sodium sulfinates has been reported. nih.gov This reaction, catalyzed by a [Pd(η³-C₃H₅)Cl]₂/XPhos system, proceeds to give the corresponding sulfones in good yields. nih.gov This suggests that under appropriate conditions, palladium catalysis could potentially mediate the coupling of sulfinates with activated C-O or C-X bonds adjacent to the alkyne-bearing ring of a modified this compound derivative.

A representative table of palladium-catalyzed cross-coupling of benzofuran-2-ylmethyl acetates with sodium sulfinates is provided below to illustrate the general conditions and scope of such reactions.

Table 1: Palladium-Catalyzed Synthesis of 2-((Arylsulfonyl)methyl)benzofurans nih.gov

| Entry | Sodium Sulfinate (ArSO₂Na) | Product | Yield (%) |

|---|---|---|---|

| 1 | Sodium benzenesulfinate | 2-((Phenylsulfonyl)methyl)benzofuran | 85 |

| 2 | Sodium p-toluenesulfinate | 2-((p-Tolylsulfonyl)methyl)benzofuran | 92 |

| 3 | Sodium p-chlorobenzenesulfinate | 2-((p-Chlorophenylsulfonyl)methyl)benzofuran | 88 |

| 4 | Sodium p-methoxybenzenesulfinate | 2-((p-Methoxyphenylsulfonyl)methyl)benzofuran | 82 |

Reactions were carried out on a 0.4 mmol scale under an argon atmosphere at 120 °C using 0.025 equiv. of [Pd(η³-C₃H₅)Cl]₂, 0.05 equiv. of XPhos, 2 equiv. of the sodium sulfinate, and 2 equiv. of K₂CO₃ in a mixture of MeCN and THF.

Cross-Coupling with Enol Derivatives and Silyl Ketene (B1206846) Acetals via Carbometallation

The palladium-catalyzed cross-coupling of terminal alkynes with enol derivatives and silyl ketene acetals via a carbometallation pathway represents a powerful method for the formation of C-C bonds and the synthesis of complex organic molecules. This process typically involves the syn-addition of an organopalladium species across the alkyne, generating a vinylpalladium intermediate. This intermediate can then undergo further reactions, such as coupling with another partner.

The success of these reactions often depends on the nature of the catalyst, ligands, and reaction conditions. The regioselectivity of the carbopalladation step is a crucial aspect, which is discussed in the following section.

Chemo-, Regio-, and Stereoselectivity in Transformations

In the functionalization of a multifunctional molecule like this compound, controlling the selectivity of the reaction is paramount.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of palladium-catalyzed reactions at the alkyne terminus (after desilylation), the catalyst and conditions must be chosen to favor reaction at the C-H bond of the alkyne over potential side reactions at the ester group or the aromatic ring (e.g., C-H activation). The use of specific ligands and additives can play a crucial role in directing the chemoselectivity.

Regioselectivity: This is a key consideration in reactions such as carbometallation. For a terminal alkyne, the addition of an organopalladium species (R-Pd-X) can, in principle, occur in two ways, leading to either the syn or anti addition product, with the substituent 'R' adding to either the terminal or internal carbon of the alkyne. In many palladium-catalyzed reactions of terminal alkynes, the syn-addition is favored, and the 'R' group adds to the terminal carbon, leading to a vinylpalladium species with the palladium at the internal position. This regioselectivity is often governed by a combination of steric and electronic factors. For instance, in the palladium-catalyzed tandem cyclization/cross-coupling of 3-alkynyl chromones, the regioselectivity can be controlled by the choice of additives like KF or specific bidentate phosphine ligands, directing the reaction towards different products. acs.org

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. In the context of alkyne functionalization, this is particularly relevant in the formation of new stereocenters or in controlling the geometry of a newly formed double bond. For example, the syn-carbopalladation of an alkyne followed by a subsequent coupling reaction generally proceeds with retention of the stereochemistry of the vinylpalladium intermediate. Achieving high stereoselectivity often requires the use of chiral ligands on the palladium catalyst, especially in asymmetric transformations. The palladium-catalyzed reaction of γ-borylated allylic acetates demonstrates how careful choice of catalyst and conditions can lead to complete stereoretention. nih.gov

Mechanistic Insights and Theoretical Investigations of Reactions Involving Methyl 2 Trimethylsilyl Ethynyl Benzoate

Lewis Acid-Mediated Conformational Switches in Related Systems

The strategic manipulation of molecular conformation is a cornerstone of modern chemistry, enabling control over reactivity and the development of responsive molecular systems. While specific studies on the conformational behavior of methyl 2-((trimethylsilyl)ethynyl)benzoate in the presence of Lewis acids are not extensively detailed in the literature, a wealth of information from related systems provides a strong basis for understanding the potential mechanistic pathways. Molecules that can alter their shape in response to an external stimulus, such as the addition of a Lewis acid, are crucial for applications ranging from catalysis to materials science. nih.gov

In molecules like this compound, which possess multiple Lewis basic sites—namely the carbonyl oxygen of the ester and the π-electron cloud of the alkyne—the introduction of a Lewis acid can induce significant conformational changes. This is primarily achieved through chelation, where the Lewis acid coordinates to both functional groups simultaneously, locking the molecule into a rigid, planar conformation. This effect has profound implications for the molecule's reactivity and stereochemical outcome of its reactions.

Theoretical investigations, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating the nature of these interactions. rsc.org Computational models can predict the geometries of Lewis acid-substrate complexes, calculate binding energies, and map the potential energy surfaces associated with conformational changes. nih.govacs.org For a system like an ortho-alkynyl benzoate (B1203000), DFT calculations can compare the energetic favorability of a monodentate complex (Lewis acid bound only to the carbonyl) versus a bidentate chelate complex.

In chelation-controlled reactions, the ability of a Lewis acid to form a stable ring with the substrate dictates the stereochemical outcome. nih.govyoutube.com For example, in the allylation of aldehydes containing a proximal oxygen atom, the choice of Lewis acid can dramatically influence the diastereoselectivity by favoring a rigid chelated intermediate. mdpi.com This principle is directly applicable to this compound, where a chelating Lewis acid would fix the spatial relationship between the ester and the trimethylsilyl-protected alkyne.

The following table, derived from studies on related aldehyde systems, illustrates how the choice of Lewis acid can influence the outcome of a reaction, a direct consequence of its ability to form a chelated, conformationally restricted intermediate.

Table 1: Influence of Lewis Acid on Diastereoselectivity in Chelation-Controlled Allylation

| Entry | Lewis Acid | Solvent | Diastereomeric Ratio (anti:syn) |

| 1 | Sc(OTf)₃ (hydrated) | CH₂Cl₂ | 94:6 |

| 2 | Sc(OTf)₃ (anhydrous) | CH₂Cl₂ | 76:24 |

| 3 | BF₃·OEt₂ | CH₂Cl₂ | 50:50 |

| 4 | SnCl₄ | CH₂Cl₂ | 14:86 |

| 5 | TiCl₄ | CH₂Cl₂ | 10:90 |

This table is illustrative and based on findings in related systems to demonstrate the principle of Lewis acid-mediated conformational control. Data adapted from studies on the diastereoselective allylation of β-hydroxy aldehydes. mdpi.com

The data clearly show that strongly chelating Lewis acids can enforce a specific conformation, leading to high diastereoselectivity. For instance, scandium triflate, particularly in its hydrated form, is effective at forming a chelate that leads to the anti-product. mdpi.com In contrast, other Lewis acids may favor different coordination modes or exhibit weaker chelation, resulting in different or lower selectivity. mdpi.com

These findings from related systems strongly suggest that Lewis acids can act as a conformational switch for this compound. The formation of a chelate complex involving the carbonyl oxygen and the alkyne π-system would restrict the rotation around the aryl-ester and aryl-alkyne bonds. This conformational locking would not only influence its ground-state properties but also pre-organize the molecule for subsequent reactions, potentially leading to highly selective transformations. Computational and spectroscopic studies are essential tools for verifying and quantifying these Lewis acid-induced conformational changes. nih.govillinois.edu

Strategic Applications in Organic Synthesis and Molecular Design

Synthesis of Advanced Organic Scaffolds

The inherent reactivity of the ortho-alkynyl ester motif makes Methyl 2-((trimethylsilyl)ethynyl)benzoate an ideal precursor for a wide range of complex organic structures. The spatial proximity of the alkyne and ester groups facilitates intramolecular cyclization reactions, leading to the efficient formation of fused ring systems.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Heterocycles (e.g., Isoquinolin-1-ones, Isochromen-1-ones, Benzofurans)

The construction of fused ring systems is a cornerstone of synthetic chemistry, and this compound provides a powerful entry point to several important classes of heterocycles and polyarenes.

Polycyclic Aromatic Hydrocarbons (PAHs): While direct, large-scale synthesis of PAHs from this compound is not extensively documented, the reactivity of analogous structures highlights its potential. Ortho-alkynyl aryl ketones, for instance, are widely used to construct naphthalene-based scaffolds through annulation reactions. rsc.org Similarly, ruthenium-catalyzed ortho-alkynylation of benzoic acids provides precursors that can be further elaborated into larger polycyclic systems. acs.org These transformations suggest that the ortho-alkynyl benzoate (B1203000) structure is well-suited for building extended π-conjugated systems characteristic of PAHs. mdpi.com

Isochromen-1-ones (Isocoumarins): This scaffold is directly accessible from this compound. A key synthetic route involves the initial hydrolysis of both the methyl ester and the trimethylsilyl (B98337) group to yield 2-ethynylbenzoic acid. This intermediate can then undergo iodolactonization, where treatment with iodine induces an electrophilic cyclization to form 4-iodo-isochromen-1-ones. rsc.org This method provides a direct entry into functionalized isocoumarins, which are important structural motifs in natural products and pharmacologically active compounds. researchgate.net Rhodium-catalyzed oxidative coupling of benzoic acids with alkynes represents another powerful method to access isocoumarins. researchgate.net

Benzofurans: The synthesis of benzofurans can be achieved from structurally related ortho-alkynylphenols through gold-catalyzed tandem reactions. rsc.org This process involves the cyclization of the phenol (B47542) oxygen onto the activated alkyne. By analogy, a synthetic pathway could be envisioned where the ester group of this compound is first reduced to the corresponding alcohol, yielding an ortho-alkynylbenzyl alcohol, which could then undergo cyclization to form dihydrobenzofurans and subsequently be oxidized to benzofurans.

Isoquinolin-1-ones: The synthesis of nitrogen-containing heterocycles is also feasible. Tandem C-H annulation reactions of aminobenzoic acids with alkynes can produce complex isoquinolinium salts, demonstrating a pathway for incorporating the benzoate structure into fused nitrogenous systems. researchgate.net This suggests the potential for developing related strategies to access isoquinolin-1-ones from this compound by reacting it with appropriate nitrogen sources in transition-metal-catalyzed annulation reactions.

Building Blocks for Enediyne Natural Products and Analogs

The enediyne family of natural products are renowned for their potent antitumor activity, which stems from their ability to undergo Bergman cyclization to generate a diradical species that cleaves DNA. researchgate.netresearchgate.net These molecules possess a highly unsaturated nine- or ten-membered carbocyclic core. researchgate.net The synthesis of these complex natural products is a formidable challenge, which has spurred the development of simpler, synthetically accessible molecules that can mimic their biological activity. nih.gov

This compound can be considered a potential building block for constructing aromatic fragments or side chains appended to enediyne mimics. The ortho-disubstituted pattern is a common feature in the peripheral structures of these complex molecules. Synthetic strategies could involve coupling the desilylated alkyne to another fragment, followed by cyclization or elaboration of the ester group to link it to a pre-formed enediyne core or a mimic thereof.

Precursors to Biologically Relevant Scaffolds and Chemical Probes (e.g., Imidazo[1,2-a]pyridines, Indoles, Oxazoles, Quinazolines)

The versatility of the ortho-alkynyl ester moiety extends to the synthesis of numerous biologically important heterocyclic scaffolds.

Indoles: Indole is a privileged scaffold in medicinal chemistry. bhu.ac.inyoutube.com While many classical methods exist for its synthesis, such as the Fischer and Madelung syntheses, modern approaches often utilize transition-metal-catalyzed cyclizations. bhu.ac.inorganic-chemistry.orgnsf.gov The copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is a well-established route to indoles. organic-chemistry.org This highlights the potential of a strategy where the ester group of this compound is converted to an amino group (e.g., via a Curtius rearrangement of the corresponding carboxylic acid) to generate a 2-ethynylaniline derivative, which would be a direct precursor to an indole.

Oxazoles: The oxazole (B20620) ring is present in many natural products and pharmaceuticals. scispace.com Modern syntheses of oxazoles frequently leverage the reactivity of alkynes. For example, gold-catalyzed [3+2] cycloadditions of alkynyl triazenes scispace.comnih.gov or [2+2+1] annulations involving terminal alkynes and nitriles provide efficient access to substituted oxazoles. organic-chemistry.org These methods underscore the potential of the alkyne group in this compound to participate in similar cycloaddition reactions with appropriate nitrogen and oxygen sources to construct the oxazole ring.

Quinazolines: Quinazolines are another class of heterocycles with a broad spectrum of pharmacological activities. nih.govnih.gov Synthetic methods include the cyclization of ureido benzoates or reactions involving o-aminobenzamides. nih.gov The structure of this compound provides a framework that could be adapted for quinazoline (B50416) synthesis. For example, reaction with urea (B33335) or its derivatives in the presence of a catalyst could potentially lead to a cyclization involving the alkyne and the in-situ formed amide, yielding a quinazolinone scaffold.

Imidazo[1,2-a]pyridines: This scaffold is a key component in several marketed drugs and is an area of intense research. tci-thaijo.orgrsc.org Common synthetic routes involve the condensation of 2-aminopyridines with α-haloketones or related reagents. organic-chemistry.org While direct synthesis from an ortho-alkynyl benzoate is not a standard method, the utility of alkynes in forming fused heterocycles is well-established, such as in the synthesis of N-alkynyl azoles which can undergo further cyclizations. mdpi.comresearchgate.net

Integration into Multi-Component and Cascade Reaction Sequences

Cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient and atom-economical approach to building molecular complexity. The structure of this compound is exceptionally well-suited for such processes. The proximate and reactive alkyne and ester groups can participate in sequential reactions to rapidly assemble fused polycyclic systems.

| Precursor Type | Reaction Partner(s) | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| o-Alkynylphenol | Diazo compound | Gold catalyst | Benzofuran | rsc.org |

| Aminobenzoic Acid | Alkyne (2 equiv.) | Rhodium catalyst | Isocoumarin-Isoquinolinium Salt | researchgate.net |

| β-(2-aminophenyl)-α,β-ynone | Ynamide | Gold catalyst | 2-Aminoquinoline | researchgate.net |

| 2-Alkenylaniline | - | PIFA (oxidant) | Indole | nsf.gov |

Design of Functional Molecules (e.g., in the context of liquid crystalline materials, noting the primary use of the para isomer but highlighting the potential for this structural motif)

The design of functional organic materials, such as liquid crystals, relies on precise control over molecular shape and intermolecular interactions. Benzoate esters are a common component in the rigid core of calamitic (rod-shaped) liquid crystals. academie-sciences.frnih.govresearchgate.net Research into alkynyl-containing liquid crystals has shown that the linear, rigid nature of the C≡C triple bond can enhance the anisotropy of the molecule, which is favorable for forming liquid crystalline phases.

The para isomer, Methyl 4-((trimethylsilyl)ethynyl)benzoate, and its derivatives have been studied for their liquid crystalline properties. core.ac.ukresearchgate.netnih.gov In these systems, the linear arrangement of the substituents across the benzene (B151609) ring creates an elongated, rod-like molecular shape essential for the formation of nematic and smectic phases. uobasrah.edu.iq Studies on these para-substituted systems show that extending the rigid core, for instance by creating molecules with three phenyl rings, is often necessary to induce stable mesophases. core.ac.uk

In stark contrast, this compound possesses a distinct "bent" or "kinked" geometry due to its ortho substitution pattern. This deviation from linearity would significantly disrupt the parallel packing required for conventional calamitic mesophases like the nematic phase. However, this bent-core architecture is itself a major area of liquid crystal research. Molecules with a bent shape can pack into polar layers, leading to unique and potentially useful ferroelectric and antiferroelectric smectic phases. While the simple structure of this compound is unlikely to be liquid crystalline on its own, its structural motif could be incorporated into more complex, V-shaped molecules specifically designed to exhibit such bent-core liquid crystal phases. researchgate.net Therefore, while the para isomer is a building block for conventional rod-like liquid crystals, the ortho isomer presents an intriguing structural element for the design of advanced, non-conventional liquid crystalline materials.

| Compound | Isomer | Molecular Shape | Potential Application in Liquid Crystals | Reference |

|---|---|---|---|---|

| Methyl 4-((trimethylsilyl)ethynyl)benzoate | para | Linear, Rod-like | Precursor for calamitic (nematic, smectic) liquid crystals. | core.ac.ukresearchgate.net |

| This compound | ortho | Bent, V-shaped | Potential core fragment for bent-core (ferroelectric) liquid crystals. | researchgate.net |

Future Prospects and Emerging Trends in Methyl 2 Trimethylsilyl Ethynyl Benzoate Research

Development of Asymmetric Transformations and Chiral Auxiliary Strategies

The development of methods to control stereochemistry is a paramount goal in modern organic synthesis. For ortho-alkynylbenzoate structures similar to Methyl 2-((trimethylsilyl)ethynyl)benzoate, significant progress has been made in asymmetric transformations, particularly in the field of glycosylation.

Glycosyl ortho-alkynylbenzoates have been established as effective glycosidation donors when activated by gold(I) catalysts. nih.gov This methodology allows for the formation of glycosidic bonds, a critical linkage in numerous biologically active molecules. Research has demonstrated that a variety of these donors can be prepared and are stable for storage. nih.gov The coupling reactions with alcohols typically result in excellent yields. nih.gov A key achievement in this area is the development of stereoselective reactions, including excellent alpha-selective glycosylation with 2-deoxy sugar donors and beta-selective sialylation. nih.gov The utility of this approach has been showcased in the total synthesis of complex natural products like cyclic triterpene tetrasaccharides, demonstrating the method's versatility. nih.gov

Future research will likely focus on expanding the scope of chiral auxiliaries and asymmetric catalysts applicable to this compound itself. The goal is to induce chirality at various reaction sites, leveraging the unique electronic and steric properties of the trimethylsilyl-protected alkyne and the benzoate (B1203000) functional groups.

| Donor Type | Selectivity Achieved | Application Example | Catalyst System |

| 2-Deoxy Sugar Donor | α-selective glycosylation | Synthesis of Oligosaccharides | Gold(I) complexes (e.g., Ph₃PAuOTf) |

| Sialyl Donor | β-selective sialylation | Synthesis of Sialo-conjugates | Gold(I) complexes (e.g., Ph₃PAuNTf₂) |

| Glycosyl ortho-alkynylbenzoates | General Glycosidation | Synthesis of a cyclic triterpene saponin | Gold(I) complexes |

Table 1: Asymmetric Glycosylation using ortho-Alkynylbenzoate Scaffolds. nih.gov

Application in Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing synthetic route design, promoting methods that are safer, more efficient, and less wasteful. Flow chemistry and the use of solid-supported catalysts are at the forefront of this movement.

Flow Chemistry: Continuous-flow processes offer significant advantages over traditional batch reactions, including superior heat transfer, enhanced safety by minimizing the accumulation of hazardous intermediates, and potential for streamlined scale-up. While direct studies on the flow synthesis of this compound are emerging, related processes have been successfully developed. For instance, an efficient continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) to produce methyl 2-(chlorosulfonyl)benzoate has been reported. researchgate.net This process demonstrates that substituted methyl benzoates are amenable to flow conditions, effectively inhibiting side reactions and achieving high throughput. researchgate.net Future work will likely adapt such flow setups for the synthesis and transformation of this compound, potentially integrating steps like Sonogashira coupling in a continuous manner.

Sustainable Catalysis: The use of heterogeneous, recyclable catalysts is a cornerstone of sustainable synthesis. Research on the esterification of various benzoic acids with methanol (B129727) has highlighted the efficacy of solid acid catalysts. mdpi.com A titanium-zirconium solid acid, in particular, has shown excellent activity for producing methyl benzoate compounds without the need for corrosive, non-recoverable liquid acids like sulfuric acid. mdpi.com This approach reduces waste and simplifies product purification. mdpi.com Applying such recyclable solid catalysts to the synthesis of this compound from its corresponding carboxylic acid is a promising avenue for future sustainable production.

| Methodology | Key Advantage | Relevant Example | Potential for this compound |

| Flow Chemistry | Inhibition of side reactions, improved safety, scalability | Continuous-flow synthesis of methyl 2-(chlorosulfonyl)benzoate | Integrated, multi-step synthesis and transformations in a closed system. |

| Solid Acid Catalysis | Catalyst is recoverable, reduced wastewater generation | Esterification of benzoic acids using a Zr/Ti solid acid | Sustainable esterification to produce the target compound from 2-((trimethylsilyl)ethynyl)benzoic acid. |

Table 2: Sustainable Synthetic Approaches Relevant to Methyl Benzoate Derivatives. researchgate.netmdpi.com

Exploration of Novel Catalytic Systems and Reaction Modalities

The alkyne and aryl halide precursors to this compound make it an ideal substrate for exploring novel catalytic transformations, including photoredox and electrochemical methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. In a relevant study, a photoredox-catalyzed cascade annulation was developed for substrates containing a 2-(phenylethynyl)phenyl moiety, which is structurally analogous to the core of this compound. rsc.org This reaction, proceeding at room temperature, allows for the synthesis of complex heterocyclic structures like benzothiophenes and benzoselenophenes. rsc.org The exploration of similar photoredox-initiated radical cyclizations and cross-coupling reactions with this compound could unlock new pathways to novel polycyclic aromatic systems.

Novel Metal Catalysis: Beyond traditional palladium catalysts used in its synthesis, other metals are being explored. A novel diruthenium complex has been shown to be an active catalyst for the hydrostannation of alkynes upon irradiation with household fluorescent light. nih.gov This method provides high regio- and stereoselectivity under mild conditions. nih.gov Applying such light-activated ruthenium catalysts or other novel transition metal systems to the alkyne of this compound could provide alternative and potentially more selective functionalization pathways compared to established methods.

Computational Predictions for Unexplored Reactivities and Selectivities

Computational chemistry provides invaluable insight into molecular structure, properties, and reaction mechanisms, guiding experimental work and predicting outcomes.

For derivatives of the isomeric 4-((trimethylsilyl)ethynyl)benzoate, computational tools like ChemDraw have been used to perform energy minimization calculations. core.ac.uk These studies determine molecular dimensions, such as length and breadth, which are crucial for understanding and predicting the liquid crystalline properties of these rod-shaped molecules. core.ac.uk The crystal structure of the related methyl 4-((trimethylsilyl)ethynyl)benzoate reveals a herringbone packing motif influenced by the bulky trimethylsilyl (B98337) group and stabilized by weak C—H⋯O hydrogen bonds. nih.gov

For this compound, future computational studies using Density Functional Theory (DFT) and other advanced methods could be employed to:

Predict the regioselectivity of addition reactions to the alkyne.

Model the transition states of catalytic cycles to rationalize and predict stereochemical outcomes in asymmetric transformations.

Calculate electronic properties to identify promising candidates for applications in organic electronics.

Simulate interactions with biological macromolecules to screen for potential pharmaceutical applications.

Development of Smart Materials Incorporating the Ethynylbenzoate Moiety

The rigid, rod-like structure inherent to the ethynylbenzoate scaffold makes it an attractive building block for creating "smart" materials with tunable properties.

Liquid Crystals: A significant body of research has focused on the synthesis of benzoate derivatives with terminal trimethylsilylacetylene (B32187) groups for applications as liquid crystals. core.ac.uk Specifically, 4-[2-(trimethylsilyl)ethynyl]benzoates containing three phenyl rings have been shown to exhibit liquid crystalline phases, such as smectic A (SmA) and smectic C (SmC). core.ac.uk The presence and stability of these mesophases are highly dependent on the molecular structure, including the length of terminal alkyl chains. core.ac.ukresearchgate.net The trimethylsilyl group plays a crucial role in influencing the molecular packing and, consequently, the material's properties. core.ac.uk

Metal-Organic Frameworks (MOFs): The ethynylbenzoate moiety is also a precursor for ligands used in the construction of Metal-Organic Frameworks (MOFs). The isomeric methyl 4-((trimethylsilyl)ethynyl)benzoate has been synthesized as a precursor for ethynylarene-based ligands. nih.gov These ligands, featuring terminal carboxylate groups after deprotection, can coordinate with metal ions to form MOFs, which are highly porous materials with significant potential for applications in gas storage, separation, and catalysis. nih.gov The specific geometry of the ortho-substituted linker derived from this compound could lead to MOFs with unique pore structures and functionalities.

| Material Class | Core Structure | Key Property | Potential Application |

| Liquid Crystals | 4-[2-(trimethylsilyl)ethynyl]benzoates | Formation of SmA and SmC mesophases | Display technologies, sensors |

| Metal-Organic Frameworks (MOFs) | Ethynylarene-based carboxylates | High porosity, tunable structure | Gas storage, separation, catalysis |

Table 3: Smart Materials Derived from Ethynylbenzoate Scaffolds. core.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-((trimethylsilyl)ethynyl)benzoate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between methyl 2-iodobenzoate and trimethylsilylacetylene. Key parameters include:

- Catalyst system : Pd(PPh₃)₄/CuI in a 1:1 ratio for efficient alkyne coupling .

- Solvent : THF or toluene under inert conditions (N₂/Ar atmosphere) to prevent oxidation .

- Deprotection : Post-coupling, tetra-n-butylammonium fluoride (TBAF) removes the trimethylsilyl group with ~64% yield over two steps .

- Yield optimization : Reaction time (1–5 hours) and stoichiometric control of acetylene derivatives are critical .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and structural integrity (e.g., ethynyl proton at δ ~3.1 ppm, benzoate carbonyl at δ ~168 ppm) .

- Mass spectrometry (MS) : ESI(+) or EI-MS verifies molecular ion peaks (e.g., [M+H⁺] at m/z 248.35) .

- Infrared spectroscopy (IR) : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1720 cm⁻¹ (ester C=O) validate functional groups .

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) group influence reactivity in cyclization or dimerization reactions?

- Mechanistic Insights :

- The TMS group acts as a protecting group for terminal alkynes, preventing undesired side reactions (e.g., Glaser coupling) during multi-step syntheses .

- In cyclization reactions , desilylation via TBAF or Au/Ag catalysts (e.g., NaAuCl₄/AgSbF₆) generates reactive ethynyl intermediates. For example, triflic acid (TfOH) co-catalyzes cyclization to isoquinolin-1-one derivatives with 60% yield .

- Steric effects : The bulky TMS group can hinder regioselectivity in Diels-Alder reactions, favoring endo over exo products in dimerization studies .

Q. How can researchers resolve contradictions in dimerization kinetics reported for α-substituted o-quinodimethanes?

- Data Contradiction Analysis :

- Substituent effects : α-Methyl or α-cyclopropyl groups alter dimerization rates by stabilizing transition states. For example, α-tert-butyl groups reduce dimerization efficiency by 40% compared to methyl analogs .

- Kinetic monitoring : Stopped-flow UV-Vis spectroscopy under inert conditions resolves discrepancies in reaction rates .

- Competitive experiments : Comparing dimerization vs. Diels-Alder pathways under varying temperatures (25–80°C) clarifies dominant mechanisms .

Q. What strategies optimize the synthesis of bioactive derivatives from this compound?

- Methodological Answer :

- Functionalization : Post-synthetic modifications include:

- Oxidation : KMnO₄ converts the ethynyl group to a carboxylic acid for drug conjugates .

- Nucleophilic substitution : Amines or thiols replace the TMS group to generate sulfonamide or thioether derivatives .

- Biological activity screening : Derivatives are tested for antioxidant capacity via DPPH radical scavenging assays (IC₅₀ ~50 μM) .

Research Challenges and Future Directions

Q. What are the limitations in scaling up this compound synthesis for industrial research?

- Critical Analysis :

- Catalyst cost : Pd-based catalysts are expensive; ligand-free systems or Ni alternatives are under exploration .

- Purification challenges : Silica gel chromatography for TMS-containing intermediates is time-intensive. Switch to solvent-free crystallization improves efficiency .

Q. How do structural analogs (e.g., hydroxyl or halogen substituents) impact the compound’s biological activity?

- Comparative Data :

| Derivative | Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Methyl 2-hydroxy-5-(TMS-ethynyl)benzoate | -OH at C5 | Antioxidant: 48 μM | |

| Methyl 4-chloro-(TMS-ethynyl)benzoate | -Cl at C4 | Cytotoxicity: 72 μM |

- Key trend : Electron-withdrawing groups (e.g., -Cl) enhance stability but reduce solubility in aqueous assays .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

- Safety Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.